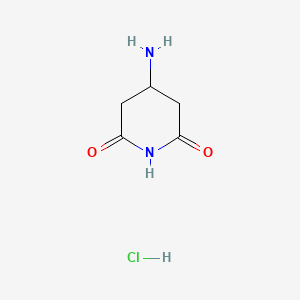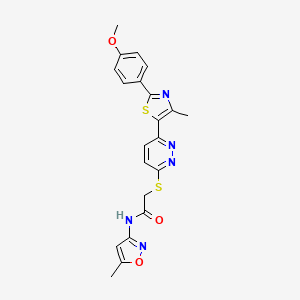![molecular formula C8H10F3NO4 B2934129 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1309020-00-5](/img/structure/B2934129.png)
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular weight of 241.17 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The InChI code for “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is 1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” are not available, pyrrolidine derivatives are known to undergo a variety of chemical reactions . For example, they can be synthesized from primary amines with diols .Physical And Chemical Properties Analysis
“1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用
Environmental Persistence and Bioaccumulation
Perfluorinated acids, including perfluorinated carboxylates (PFCAs), show environmental persistence and have been detected in various wildlife, raising concerns about their bioaccumulation potential. The bioaccumulation of perfluorinated acids is directly related to the length of their fluorinated carbon chain, with PFCAs having lower bioaccumulation potential than perfluorinated sulfonates (PFASs) of the same chain length. Research indicates that PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting a need for further research on PFCAs with longer chains (Conder et al., 2008).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) are used in numerous industrial and consumer products. Recent studies have shown their widespread prevalence in humans, leading to increased scrutiny from public and regulatory agencies. Research suggests a need for further investigation into the developmental toxicity of these compounds, with a focus on understanding the hazards they may pose (Lau et al., 2004).
Microbial Degradation and Treatment Methods
Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and effects of these precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability of these compounds is crucial for evaluating their environmental impact and for developing effective treatment methods. The review suggests a gap in knowledge regarding the direct detection of precursor chemicals in environmental samples and emphasizes the importance of laboratory investigations (Liu & Mejia Avendaño, 2013).
Novel Treatment Technologies
Exploration of novel treatment technologies for perfluorinated compounds, including PFOS and PFOA, is critical due to their widespread distribution and persistence in aquatic environments. Innovative technologies such as sonochemistry, bioremediation, and photolysis are being tested for their effectiveness in removing these compounds from water, offering promising avenues for addressing environmental contamination (Kucharzyk et al., 2017).
将来の方向性
The future directions for “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” and similar compounds involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
特性
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAZZGZAOLUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)
![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)
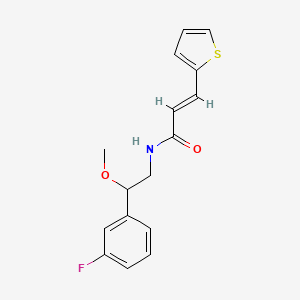
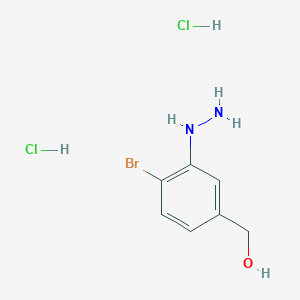
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)
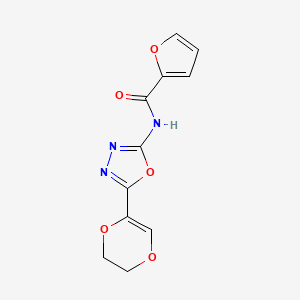
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)
